molecular formula C22H42CaN4O14S4 B13743454 Panteteine S-sulfate calcium salt CAS No. 34644-00-3

Panteteine S-sulfate calcium salt

Cat. No.: B13743454
CAS No.: 34644-00-3
M. Wt: 754.9 g/mol
InChI Key: CILGDYPFLJJNKT-NAWJVIAPSA-L
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Description

Panteteine S-sulfate calcium salt is a derivative of pantetheine, which is a key intermediate in the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various biochemical reactions, including fatty acid oxidation, carbohydrate metabolism, and the synthesis of acetylcholine . This compound is known for its stability and bioavailability, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of panteteine S-sulfate calcium salt typically involves the reaction of pantetheine with sulfuric acid, followed by neutralization with calcium hydroxide. The reaction conditions must be carefully controlled to ensure the formation of the desired product without significant side reactions .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria are engineered to produce high yields of pantetheine, which is then chemically modified to form the S-sulfate derivative. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Panteteine S-sulfate calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Panteteine S-sulfate calcium salt has a wide range of applications in scientific research:

Mechanism of Action

Panteteine S-sulfate calcium salt exerts its effects primarily through its role as a precursor to coenzyme A. Coenzyme A is involved in the transfer of acetyl groups, which are essential for various metabolic pathways. The compound’s sulfhydryl group plays a critical role in enzyme activity, facilitating the formation and breakdown of acetyl-CoA .

Comparison with Similar Compounds

Uniqueness: Panteteine S-sulfate calcium salt is unique due to its stability and bioavailability, which make it more effective in certain applications compared to its analogs. Its ability to bypass certain metabolic steps required for the synthesis of coenzyme A from pantothenic acid provides a more direct and efficient pathway .

Properties

CAS No.

34644-00-3

Molecular Formula

C22H42CaN4O14S4

Molecular Weight

754.9 g/mol

IUPAC Name

calcium;(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfonatosulfanylethylamino)propyl]amino]butane

InChI

InChI=1S/2C11H22N2O7S2.Ca/c2*1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20;/h2*9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20);/q;;+2/p-2/t2*9-;/m00./s1

InChI Key

CILGDYPFLJJNKT-NAWJVIAPSA-L

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

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